

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Difluoromethoxy)nicotinonitrile**

Cat. No.: **B578200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Difluoromethoxy)nicotinonitrile**. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines a generalized, yet robust, experimental workflow for the characterization of such a novel chemical entity.

Core Compound Data

The fundamental physicochemical properties of **2-(Difluoromethoxy)nicotinonitrile** are summarized below. These data are essential for experimental design, chemical synthesis, and computational modeling.

Property	Value	Source(s)
Molecular Weight	170.12 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₄ F ₂ N ₂ O	[1] [2] [3]
CAS Number	1214388-53-0	[1] [2] [4]
Physical Form	Solid	[1] [2]
Predicted Boiling Point	235.2 ± 35.0 °C	[5]
Predicted Density	1.34 g/cm ³	[5]
Purity	Typically ≥95%	[1] [2] [4]
Storage Conditions	Inert atmosphere, 2-8°C	[1] [2] [4]

Generalized Experimental Protocols

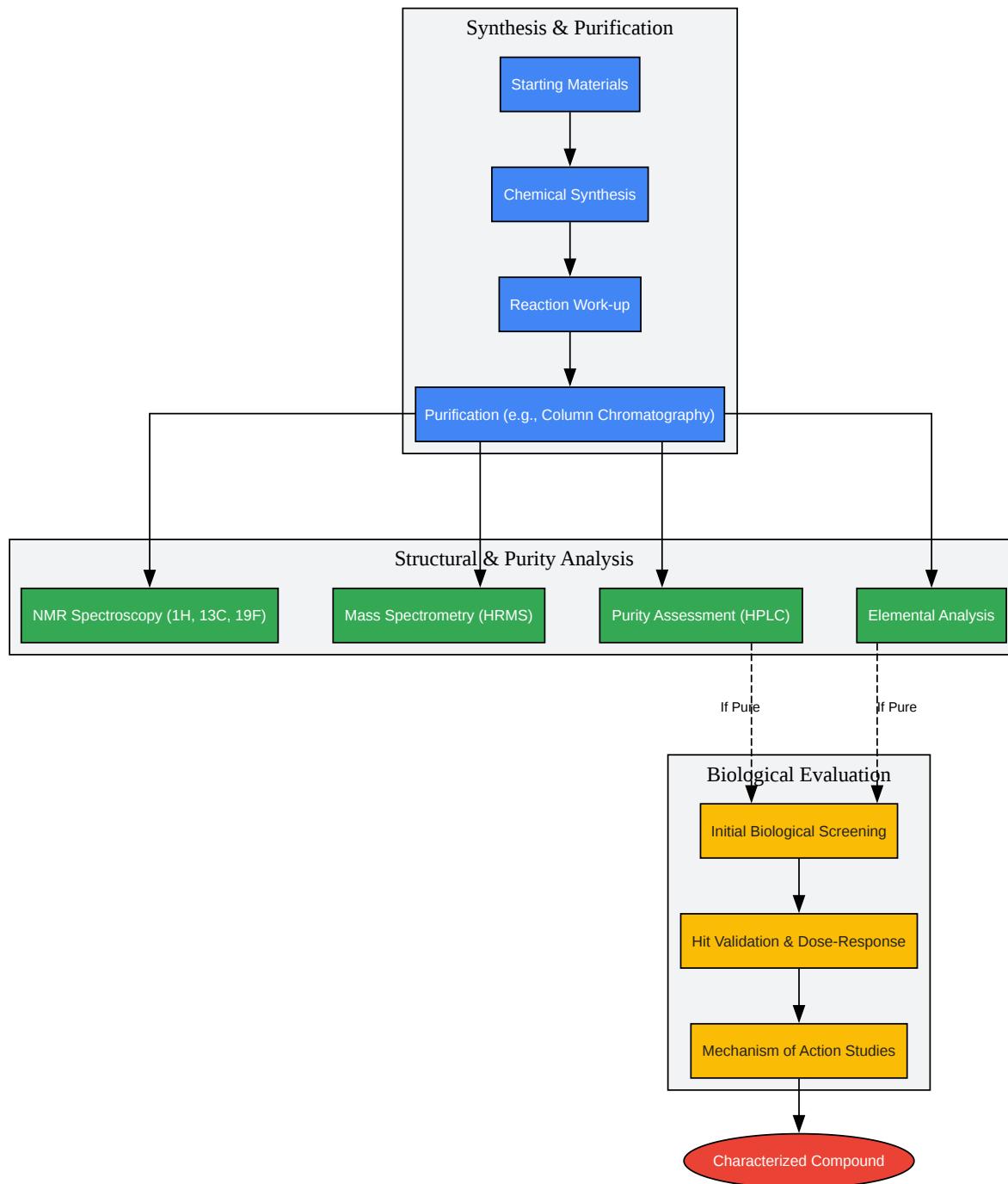
While specific synthesis and analysis protocols for **2-(Difluoromethoxy)nicotinonitrile** are not readily available in published literature, a standard workflow for the characterization of a novel chemical compound would involve the following methodologies.

Structural Elucidation

Objective: To confirm the chemical structure and identity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To identify the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group.
 - ¹³C NMR: To identify the number and types of carbon atoms. Signals for the nitrile carbon, the carbons of the pyridine ring, and the carbon of the difluoromethoxy group would be expected.
 - ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.

- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition, providing strong evidence for the molecular formula $C_7H_4F_2N_2O$.


Purity Assessment

Objective: To determine the purity of the compound, which is critical for subsequent biological assays and further experiments.

- High-Performance Liquid Chromatography (HPLC):
 - A reversed-phase HPLC method would be developed using a C18 column.
 - The mobile phase would likely consist of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
 - Detection would be performed using a UV detector, monitoring at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm).
 - The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
- Elemental Analysis:
 - To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values for the proposed molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **2-(Difluoromethoxy)nicotinonitrile**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Difluoromethoxy)nicotinonitrile | 1214388-53-0 [sigmaaldrich.cn]
- 2. 2-(Difluoromethoxy)nicotinonitrile | 1214388-53-0 [sigmaaldrich.cn]
- 3. 2-(difluoroMethoxy)nicotinonitrile | 1214388-53-0 [chemicalbook.com]
- 4. 2-(Difluoromethoxy)nicotinonitrile – porphyrin-systems [porphyrin-systems.com]
- 5. 2-(difluoroMethoxy)nicotinonitrile | 1214388-53-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578200#2-difluoromethoxy-nicotinonitrile-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com